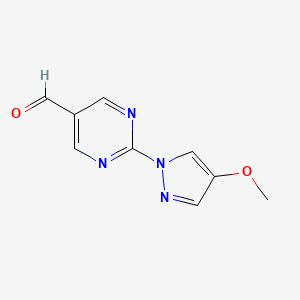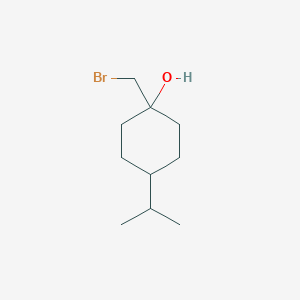![molecular formula C11H14FN B13077022 (2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted at the second position with a (4-fluorophenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(4-fluorophenyl)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 4-fluorobenzyl bromide.
Formation of Intermediate: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is first protected using a suitable protecting group like a benzyl or tert-butyl group.
Nucleophilic Substitution: The protected intermediate undergoes nucleophilic substitution with 4-fluorobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Deprotection: The final step involves the removal of the protecting group under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(4-fluorophenyl)methyl]pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-[(4-fluorophenyl)methyl]pyrrolidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. The pyrrolidine ring can provide rigidity and proper orientation for effective binding.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(4-chlorophenyl)methyl]pyrrolidine
- (2R)-2-[(4-bromophenyl)methyl]pyrrolidine
- (2R)-2-[(4-methylphenyl)methyl]pyrrolidine
Uniqueness
(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogen or alkyl-substituted analogs.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future research and applications
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2/t11-/m1/s1 |
InChI Key |
VVKUNLLPKQCGHF-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
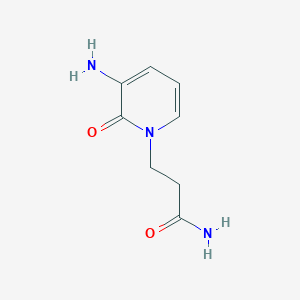
![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13076988.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
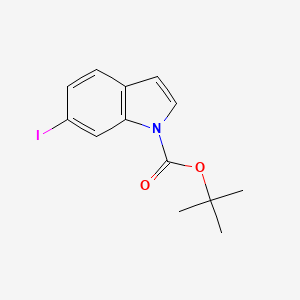
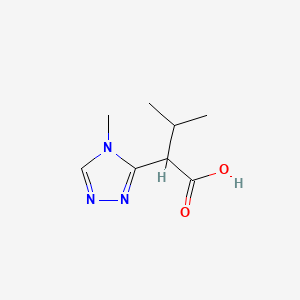

![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)
